2-methyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
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Description
The compound “2-methyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential in various biological activities .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines often involves the use of saturated ketones and aminopyrazoles . A one-step synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines from saturated ketones and 3-aminopyrazoles has been reported . This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines has been confirmed by various methods such as IR, (1)H NMR, HRMS and X-ray crystal diffraction . The incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for certain biological activities .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines have been shown to exhibit excellent inhibition activities in certain biological assays . The structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can be influenced by the substitution of the amino-pyrazole group . Optimization of cellular lipophilic ligand efficiency (LLE) in a series of 2-anilino-pyrimidine IGF-1R kinase inhibitors led to the identification of novel 2-(pyrazol-4-ylamino)-pyrimidines with improved physicochemical properties .Future Directions
The future directions of research on pyrazolo[1,5-a]pyrimidines could involve further investigation of their potential as anticancer agents . Additionally, more studies are needed to fully understand their mechanism of action and to optimize their physicochemical properties for potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of this compound is the GluN2A subunit of the N-Methyl-D-aspartate receptors (NMDARs) . NMDARs are members of the ionotropic glutamate receptor family and play a crucial role in learning and memory by regulating synaptic plasticity .
Mode of Action
This compound acts as a GluN2A-selective positive allosteric modulator . It enhances the activity of NMDARs containing the GluN2A subunit . This modulation results in increased synaptic plasticity, which is essential for learning and memory .
Biochemical Pathways
The activation of NMDARs containing the GluN2A subunit affects the glutamatergic signaling pathway . This can lead to enhanced long-term potentiation in the hippocampus, a key process in the formation of memories .
Pharmacokinetics
This suggests that it can cross the blood-brain barrier, which is crucial for its activity in the central nervous system .
Result of Action
The activation of GluN2A-containing NMDARs by this compound can lead to enhanced synaptic plasticity . This results in improved learning and memory . Furthermore, it has been suggested that this compound could be a potentially useful in vivo pharmacological tool for treating psychiatric diseases such as schizophrenia, depression, and epilepsy .
Properties
IUPAC Name |
4-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8/c1-15-22-17(24-7-2-3-8-24)14-18(23-15)25-10-12-26(13-11-25)19-16-4-5-21-27(16)9-6-20-19/h4-6,9,14H,2-3,7-8,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVABLGFZDABRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CN4C3=CC=N4)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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